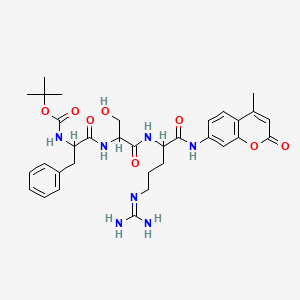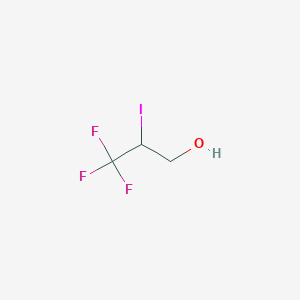
L-Alanyl-L-proline hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ala-Pro hydrate: L-Alanyl-L-proline hydrate , is a dipeptide compound composed of the amino acids alanine and proline. It is commonly used in biochemical and physiological studies due to its stability and suitability for ligand binding assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ala-Pro hydrate can be synthesized through the coupling of alanine and proline using standard peptide synthesis techniques. The reaction typically involves the activation of the carboxyl group of alanine, followed by its coupling with the amino group of proline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of Ala-Pro hydrate involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers to ensure high yield and purity. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ala-Pro hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Ala-Pro hydrate can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Ala-Pro hydrate has a wide range of scientific research applications, including:
Chemistry: Used in physicochemical studies to evaluate dipeptide separation technologies.
Biology: Employed in studies of cell uptake mechanisms and dipeptide metabolism.
Medicine: Investigated for its potential benefits in cell growth supplementation and as a model compound in drug development.
Industry: Utilized in the production of peptide-based products and as a standard in ligand binding assays.
Mechanism of Action
The mechanism of action of Ala-Pro hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as prolidases, which catalyze the hydrolysis of dipeptides. Additionally, Ala-Pro hydrate may influence cell signaling pathways and metabolic processes through its incorporation into peptides and proteins .
Comparison with Similar Compounds
- L-Alanyl-L-leucine hydrate
- L-Alanyl-L-lysine hydrate
- L-Alanyl-L-glycine hydrate
- L-Alanyl-L-tyrosine hydrate
- L-Alanyl-L-phenylalanine hydrate
Comparison: Ala-Pro hydrate is unique due to its specific combination of alanine and proline, which imparts distinct physicochemical properties. Compared to other alanyl dipeptides, Ala-Pro hydrate exhibits unique stability and suitability for ligand binding assays, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H16N2O4 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C8H14N2O3.H2O/c1-5(9)7(11)10-4-2-3-6(10)8(12)13;/h5-6H,2-4,9H2,1H3,(H,12,13);1H2/t5-,6-;/m0./s1 |
InChI Key |
SSUWZOPYGFOQJA-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.O |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B12063027.png)



![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B12063057.png)



![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)

